molecular formula C27H29N5O2S B2629907 N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide CAS No. 923681-42-9

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide

Cat. No.: B2629907
CAS No.: 923681-42-9
M. Wt: 487.62
InChI Key: AXXDOPAPHYMEFR-UHFFFAOYSA-N
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Description

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide is a complex organic compound distinguished by its intricate structure and potent bioactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide typically involves a multi-step organic synthesis process. Key intermediates and reagents are synthesized via complex organic reactions, including:

  • Pyrimidine ring construction through cyclization reactions.

  • Formation of the sulfonamide group through sulfonation reactions.

  • Acenaphthylene framework formation via Diels-Alder reactions.

Optimal reaction conditions such as temperature, solvents, and catalysts are meticulously controlled to ensure high yields and purity.

Industrial Production Methods

Scaling up the synthesis to an industrial level requires adaptation of the laboratory methods to larger reactors and more efficient purification techniques. This may involve continuous flow synthesis, which improves reaction efficiency and safety. Additionally, process optimization ensures cost-effectiveness and sustainability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.

  • Reduction: Reduction of the sulfonamide group can lead to the formation of corresponding amines.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrimidine and phenyl rings.

Common Reagents and Conditions

  • Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) in dichloromethane.

  • Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

  • Substitution: Reagents such as alkyl halides in the presence of base catalysts.

Major Products Formed

  • Oxidation: Formation of N-oxides and hydroxylated derivatives.

  • Reduction: Formation of primary and secondary amines.

  • Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound is utilized as a ligand in coordination chemistry for the synthesis of metal complexes with potential catalytic applications.

Biology

In biological studies, it serves as a molecular probe to investigate enzyme mechanisms and as a building block for drug discovery.

Medicine

Preclinical studies suggest its potential as an anti-cancer agent due to its ability to inhibit specific protein kinases involved in cell proliferation.

Industry

In the industrial sector, it finds applications in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, including enzymes and receptors. Its mechanism involves binding to active sites, inhibiting enzyme activity, or modulating receptor functions. Key pathways include the inhibition of protein kinase activity, which plays a crucial role in cell signaling and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[4-(diethylamino)pyrimidin-2-yl]amino}phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide

  • N-(4-{[4-(dimethylamino)pyrimidin-2-yl]amino}phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide

Uniqueness

Compared to similar compounds, N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide stands out due to the presence of the 6-methyl group on the pyrimidine ring, which enhances its binding affinity and specificity towards certain biological targets. This structural modification also influences its physicochemical properties, making it a more potent and selective compound for various applications.

This detailed exploration highlights the multifaceted nature of this compound, emphasizing its synthetic complexity, chemical reactivity, and broad spectrum of applications across scientific fields.

Properties

IUPAC Name

N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-1,2-dihydroacenaphthylene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O2S/c1-4-32(5-2)25-17-18(3)28-27(30-25)29-21-11-13-22(14-12-21)31-35(33,34)24-16-10-20-8-6-7-19-9-15-23(24)26(19)20/h6-8,10-14,16-17,31H,4-5,9,15H2,1-3H3,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXDOPAPHYMEFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=C4CCC5=CC=CC(=C54)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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